molecular formula C16H30OSn B1625097 3-Tributylstannylfuran CAS No. 87453-06-3

3-Tributylstannylfuran

Cat. No.: B1625097
CAS No.: 87453-06-3
M. Wt: 357.1 g/mol
InChI Key: VTEKJMLRRQTTAX-UHFFFAOYSA-N
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Description

3-Tributylstannylfuran is an organotin compound that features a furan ring substituted with a tributylstannyl group at the 3-position. This compound is of significant interest in organic synthesis due to its utility in various cross-coupling reactions, particularly the Stille coupling, which is widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tributylstannylfuran typically involves the stannylation of furan derivatives. One common method is the reaction of furan with tributyltin hydride in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction proceeds under mild conditions, often at room temperature or slightly elevated temperatures, to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle organotin compounds, which can be toxic.

Chemical Reactions Analysis

Types of Reactions

3-Tributylstannylfuran undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in Stille coupling reactions, where the tributylstannyl group is replaced by various electrophiles, forming new carbon-carbon bonds.

    Oxidation Reactions: The furan ring can be oxidized under specific conditions, leading to the formation of furan derivatives.

    Reduction Reactions: The compound can be reduced to form different furan-based structures.

Common Reagents and Conditions

    Stille Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) are commonly used in the presence of a base such as cesium fluoride (CsF) or potassium carbonate (K₂CO₃).

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the furan ring.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be employed.

Major Products

    Stille Coupling Products: Various substituted furans depending on the electrophile used.

    Oxidation Products: Furan epoxides or other oxidized derivatives.

    Reduction Products: Reduced furan derivatives.

Scientific Research Applications

3-Tributylstannylfuran has several applications in scientific research:

    Organic Synthesis: It is a valuable intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Stille coupling.

    Medicinal Chemistry: The compound is used in the synthesis of potential pharmaceutical agents, including those with antibacterial and anticancer properties.

    Material Science: It is employed in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound is used to study the biological activity of furan derivatives and their potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-Tributylstannylfuran in chemical reactions primarily involves the formation of a palladium complex in Stille coupling reactions. The palladium catalyst facilitates the transfer of the tributylstannyl group to the electrophile, forming a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Similar Compounds

    3,4-Bis(tributylstannyl)furan: This compound has two tributylstannyl groups and is used in similar cross-coupling reactions.

    3-Lithiofuran: Another furan derivative used in organic synthesis, particularly in lithiation reactions.

    3-Bromofuran: A halogenated furan used in various substitution reactions.

Uniqueness

3-Tributylstannylfuran is unique due to its specific reactivity in Stille coupling reactions, providing a versatile tool for the formation of carbon-carbon bonds. Its stability and ease of handling make it a preferred reagent in many synthetic applications compared to other stannylated or halogenated furans.

Properties

IUPAC Name

tributyl(furan-3-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3O.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEKJMLRRQTTAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=COC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10471949
Record name Stannane, tributyl-3-furanyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87453-06-3
Record name Stannane, tributyl-3-furanyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

69.5 ml of a 1.6 molar solution of n-butyllithium in hexane are mixed with 60 ml of absolute tetrahydrofuran. The mixture is cooled to -60° C. and 10 ml of 3-bromofuran are added dropwise at such a rate that the internal temperature does not exceed -50° C.. When the addition is complete, the whole is stirred for 15 minutes at -60° C. and then 33.2 ml of tributyltin chloride are added dropwise, during the course of which the internal temperature is not allowed to exceed -50° C.. When the addition is complete, the reaction solution is allowed to come to -10° C. and is then stirred for one hour at that temperature. The solution is then carefully quenched with water. The aqueous phase is extracted with ethyl acetate. The organic phase is washed with saturated sodium chloride solution and dried over sodium sulphate. It is filtered off and the solvent is removed in vacuo. The crude product obtained is purified by distillation in a high vacuum. 30.14 g of (3-furanyl)tributylstannane are obtained in the form of a light-yellow oil (boiling point=100°-104° C. at 0.09 torr).
[Compound]
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Reaction Step Three

Synthesis routes and methods II

Procedure details

3-Bromofuran (1.23 ml) was dissolved in diethyl ether (15 ml) and cooled to -76° C. Butyllithium (8.5 ml, 1.6M in hexane) was added dropwise ensuring the temperature remained below -60° C. After stirring for 15 minutes, tributyltin chloride (3.69 ml) was added. The reaction was stirred at -76° C. for 1 hour. The reaction was diluted with aqueous sodium hydrogencarbonate (20 ml) and the product extracted with diethyl ether (3×20 ml). The combined organic fractions were dried (brine, MgSO4) and concentrated in vacuo. The residue was purified by chromatography on silica eluting with hexane to yield the title compound as a colourless oil. 1H NMR (CDCl3, 360 MHz), δ 0.91 (9H, t, J 8.9 Hz), 1.03 (6H, t, J 10.4 Hz), 1.34 (6H, sx, J 7.3 Hz), 1.58 (6H, m), 6.35 (1H, d, J 1.5 Hz), 7.23 (1H, s), 7.56 (1H, t, J 1.4 Hz).
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1.23 mL
Type
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15 mL
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8.5 mL
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tributyltin chloride
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3.69 mL
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20 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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